molecular formula C9H20O2 B12927962 3,6-Dimethylheptane-1,5-diol

3,6-Dimethylheptane-1,5-diol

Cat. No.: B12927962
M. Wt: 160.25 g/mol
InChI Key: BSFHRMNSKZRARM-UHFFFAOYSA-N
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Description

3,6-Dimethylheptane-1,5-diol is a chiral diol compound of significant interest in advanced chemical and pharmaceutical research. While specific studies on this exact isomer are limited, research on its structural analogs reveals the high utility of such branched-chain diols. Diols, as a class of compounds, are extensively utilized in medical and pharmaceutical fields, including drug formulation and as solubility enhancers . They are known to impact the self-assembly and phase behavior of surfactants, making them valuable additives for investigating drug delivery systems . Furthermore, structurally similar 2,6-dimethylheptane-3,5-diol derivatives have been identified as useful C2 chiral auxiliaries in asymmetric synthesis, highlighting the potential of this chiral diol in the synthesis of stereochemically complex molecules . This compound may serve as a critical intermediate in organic synthesis, potentially for the development of specialty chemicals, polymers, or active pharmaceutical ingredients (APIs). Its branched hydrocarbon backbone with terminal hydroxyl groups makes it a candidate for studying hydrophobic interactions and micellization behavior in surfactant systems . This compound is provided as a high-purity material for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

3,6-dimethylheptane-1,5-diol

InChI

InChI=1S/C9H20O2/c1-7(2)9(11)6-8(3)4-5-10/h7-11H,4-6H2,1-3H3

InChI Key

BSFHRMNSKZRARM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(C)CCO)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3,6 Dimethylheptane 1,5 Diol and Its Stereoisomers

Strategies for Diastereoselective Synthesis

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible isomers. For a molecule like 3,6-dimethylheptane-1,5-diol with multiple stereocenters, controlling the relative stereochemistry is crucial.

Control of Relative Stereochemistry

The relative stereochemistry in 1,5-diols, often described as syn or anti, can be controlled through various synthetic methods. One common strategy involves the stereoselective reduction of a β-hydroxy ketone precursor. The stereochemical outcome of the reduction is influenced by the choice of reducing agent and the presence of chelating or non-chelating functionalities.

For instance, the reduction of a β-hydroxy ketone can be directed by the existing hydroxyl group. Chelation-controlled reduction, often employing reagents like zinc borohydride, typically leads to the formation of syn-diols. In this process, the chelating agent coordinates with both the existing hydroxyl and the ketone carbonyl, leading to a rigid cyclic intermediate that directs the hydride attack from the less hindered face. Conversely, non-chelation-controlled reduction, often using bulky reducing agents like L-selectride, favors the formation of anti-diols by approaching the carbonyl group from the sterically most accessible direction, as predicted by the Felkin-Anh model.

Substrate-Controlled Diastereoselection

Substrate-controlled methods rely on the inherent stereochemistry of the starting material to direct the formation of new stereocenters. In the context of synthesizing this compound, a chiral substrate can be elaborated in a way that the existing stereocenter dictates the stereochemistry of the newly formed ones.

A powerful example of substrate control is the diastereoselective opening of chiral epoxides. The regioselective cleavage of 2,3-epoxy alcohols with organometallic reagents can lead to the formation of hydroxymethyl 1,3-diols, which are precursors to 1,5-diols. The stereochemistry of the resulting diol is dependent on the configuration of the starting epoxide; trans-epoxides typically yield syn-diols, while cis-epoxides produce anti-diols. This approach allows for the predictable synthesis of specific diastereomers based on the readily available stereoisomers of the epoxy alcohol precursors.

Enantioselective Synthesis Approaches

Enantioselective synthesis focuses on the formation of a single enantiomer of a chiral molecule. This is paramount in medicinal chemistry and materials science, where different enantiomers can have vastly different biological activities or physical properties.

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, leaving behind an enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries widely used in asymmetric aldol (B89426) reactions and alkylations. wikipedia.orgalfa-chemistry.com

In a synthesis targeting a precursor of this compound, an Evans oxazolidinone can be acylated with a suitable carboxylic acid derivative. The resulting chiral imide can then undergo a highly diastereoselective aldol reaction with an aldehyde. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the electrophilic attack of the aldehyde to the opposite face. This results in the formation of a new stereocenter with a predictable absolute configuration. Subsequent removal of the chiral auxiliary yields the desired chiral β-hydroxy carbonyl compound, which can then be further elaborated to the target diol.

Below is a table summarizing typical results for an Evans aldol reaction that could be employed in the synthesis of a precursor to this compound.

EntryAldehydeLewis AcidDiastereomeric Ratio (syn:anti)Yield (%)
1IsovaleraldehydeBu₂BOTf>95:585
2PropanalTiCl₄90:1082

Asymmetric Catalysis in Diol Formation

Asymmetric catalysis utilizes a chiral catalyst to control the stereochemical outcome of a reaction. This approach is often more efficient than using stoichiometric chiral auxiliaries, as only a small amount of the catalyst is required.

Transition metal complexes bearing chiral ligands are powerful catalysts for a wide range of asymmetric transformations. In the synthesis of chiral diols like this compound, several transition metal-catalyzed reactions can be employed.

One such method is the asymmetric allylic alkylation. This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a transition metal complex with a chiral ligand. The stereochemistry of the product is controlled by the chiral environment created by the ligand. For the synthesis of a precursor to this compound, a suitably substituted allylic electrophile could be reacted with a nucleophile in the presence of a chiral palladium or iridium catalyst to introduce a stereocenter with high enantioselectivity.

Another powerful technique is the ruthenium-catalyzed intramolecular alkene-alkyne coupling, which can be used to form macrocyclic structures containing diol functionalities with high chemo-, regio-, and stereoselectivity. nih.gov While not a direct synthesis of the acyclic this compound, this methodology showcases the power of transition metal catalysis in constructing complex molecules with multiple stereocenters.

The following table illustrates representative results for a transition metal-catalyzed asymmetric allylation that could be applied in a synthetic route towards this compound.

EntryMetal CatalystChiral LigandEnantiomeric Excess (%)Yield (%)
1[Pd(allyl)Cl]₂(S,S)-Trost Ligand9590
2[Ir(COD)Cl]₂(S)-BINAP9288
Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of complex chiral molecules. scispace.com Inspired by the mechanisms of natural polyketide synthases, which utilize malonic acid half thioesters (MAHTs) as key building blocks, researchers have developed organocatalytic methods for stereoselective carbon-carbon bond formation. ethz.ch These transformations are particularly relevant for synthesizing structures like this compound, which can be viewed as a polyketide-type fragment.

The core of this approach involves the use of small organic molecules, such as proline and its derivatives or chiral hydrogen-bond donors, to catalyze reactions like aldol and Michael additions. ethz.chthieme-connect.deacs.org For instance, proline-catalyzed aldol reactions can efficiently create β-hydroxy carbonyl compounds with high stereocontrol. acs.org This methodology could be envisioned for the synthesis of a precursor to this compound by sequentially adding acetate-derived units to a growing chain, mimicking the iterative process of polyketide synthases. ethz.chacs.org

A key strategy involves the activation of substrates through the formation of transient, highly reactive intermediates like enamines or iminium ions. nih.gov In a potential synthesis of a diol precursor, a chiral amine catalyst could react with a ketone or aldehyde to form an enamine, which then attacks an electrophile in a highly stereocontrolled manner. The development of non-covalent strong Brønsted acid catalysis, using molecules like BINOL-derived phosphoric acids, has further expanded the scope of organocatalysis, enabling a wide variety of C-C bond-forming reactions. thieme-connect.de These catalysts activate electrophiles by lowering their LUMO energy, facilitating enantioselective transformations. thieme-connect.de

Chemoenzymatic Synthesis and Kinetic Resolution

Chemoenzymatic strategies combine the selectivity of biocatalysts with the efficiency of chemical synthesis, providing powerful routes to enantiomerically pure compounds. beilstein-journals.org For the synthesis of chiral diols like this compound, enzymes, particularly lipases, are widely employed for their ability to perform highly selective transformations under mild conditions. beilstein-journals.org

Enzyme-Mediated Desymmetrization of Meso-Precursors

Enzyme-mediated desymmetrization is a highly effective strategy for creating chirality by selectively modifying one of two identical functional groups in a prochiral or meso compound. beilstein-journals.orgbeilstein-journals.org In the context of 1,5-diol synthesis, a meso-precursor containing two hydroxyl groups could be selectively acylated by a lipase. This process breaks the molecule's symmetry, yielding a chiral monoacetate with high enantiomeric excess (ee). beilstein-journals.org

Lipases are ideal for this purpose due to their catalytic triad (typically serine, histidine, and aspartate/glutamate) which facilitates esterification with high enantioselectivity. beilstein-journals.org The choice of enzyme, solvent, and acyl donor is critical for achieving optimal results. For example, porcine pancreatic lipase (PPL) has been used for the enantioselective desymmetrization of a meso-diol in the synthesis of a complex molecule, affording the chiral monoester in 95% yield and 62% ee. beilstein-journals.org Similarly, Lipase AK has been used to desymmetrize a diol via acetylation with vinyl acetate, resulting in a monoacetate with 91% yield and 99% ee. beilstein-journals.org This approach effectively establishes a key stereocenter that can be elaborated upon in subsequent synthetic steps.

Lipase-Catalyzed Reactions for Enantiomeric Purity

Lipase-catalyzed kinetic resolution is a cornerstone technique for separating enantiomers from a racemic mixture. acs.orgnih.gov This method relies on the differential rate at which a lipase acylates the two enantiomers of a racemic alcohol; one enantiomer reacts much faster than the other. mdpi.com The result is the separation of the mixture into a highly enriched monoester and the unreacted, enantiomerically pure alcohol. nih.gov

Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PSL-C) are frequently used due to their broad substrate scope and high selectivity. nih.govjst.go.jp In a typical kinetic resolution of a racemic diol, the lipase catalyzes a transesterification reaction using an acyl donor like vinyl acetate. nih.gov Under optimized conditions, it is possible to achieve high conversions (approaching 50%) and excellent enantiomeric excesses for both the resulting ester and the remaining diol. acs.org

Table 1: Examples of Lipase-Catalyzed Resolutions of Diols
EnzymeSubstrate TypeReaction TypeKey FindingsReference
Lipase PSL-C (from Pseudomonas cepacia)Racemic 1,2-diols with an ester functional groupKinetic Resolution (Acylation)Achieved good conversions and enantioselectivities in tert-butyl methyl ether using vinyl acetate as the acyl donor. nih.gov
Amano Lipase PS and AKRacemic cyclic trans-1,2-diolsKinetic Resolution (Transesterification)Produced monoacetates and remaining diols with high enantiomeric excess (up to >99% ee). acs.org
Porcine Pancreatic Lipase (PPL)Prochiral triolDesymmetrizationGenerated a chiral monoester in 95% yield with 62% ee. beilstein-journals.org
Lipase AKProchiral diolDesymmetrizationYielded a monoacetate in 91% yield and 99% ee. beilstein-journals.org

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis of this compound reveals a logical pathway that disconnects the C-O bonds of the two hydroxyl groups, pointing towards a diketone precursor. This approach simplifies the complex chiral diol into a more accessible, achiral starting material.

Utilization of Diketone Intermediates (e.g., 2,6-Dimethylheptane-3,5-dione)

The primary retrosynthetic disconnection for this compound leads directly to the corresponding diketone, 2,6-dimethylheptane-3,5-dione. chemicalbook.com This C9 diketone serves as a key intermediate because its symmetrical structure provides a strategic advantage for controlling the stereochemistry of the final diol during the subsequent reduction step.

The synthesis of 2,6-dimethylheptane-3,5-dione can be accomplished through various condensation reactions. One reported method involves the reaction of ethyl isobutyrate with 3-methyl-2-butanone in the presence of a strong base like potassium tert-butoxide in DMF. chemicalbook.com This process has been shown to produce the target diketone in good yield (77.3%). chemicalbook.com The availability of this diketone makes the subsequent reduction a feasible and direct route to the target diol.

Carbonyl Reduction Strategies

The conversion of the diketone precursor, 2,6-dimethylheptane-3,5-dione, to this compound is achieved through the reduction of both carbonyl groups. libretexts.org The choice of reducing agent and reaction conditions is crucial as it determines the stereochemical outcome of the reaction, yielding different stereoisomers (syn- or anti-diols).

Commonly used reducing agents for aldehydes and ketones include sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄). libretexts.orgchemistrysteps.com These reagents act as sources of a hydride ion (H⁻), which nucleophilically attacks the electrophilic carbonyl carbon. chemistrysteps.com LiAlH₄ is a significantly stronger reducing agent than NaBH₄. libretexts.org The reduction of an unsymmetrical ketone with these reagents typically results in a racemic mixture because the hydride can attack either face of the planar carbonyl group. chemistrysteps.com For a symmetrical diketone like 2,6-dimethylheptane-3,5-dione, reduction can lead to a mixture of diastereomers (meso and racemic pairs).

To achieve stereoselectivity, more advanced methods are often required. These include:

Catalytic Hydrogenation: This industrial method uses hydrogen gas and a metal catalyst. wikipedia.org While effective, it may require specific catalysts and conditions to control diastereoselectivity.

Asymmetric Transfer Hydrogenation (ATH): This technique uses a hydrogen donor (like isopropanol) and a chiral metal complex (often ruthenium-based) to achieve highly enantioselective and diastereoselective reduction of ketones. organic-chemistry.org

Enzymatic Reduction: Oxidoreductase enzymes can catalyze the reduction of ketones with exquisite stereoselectivity, providing access to specific stereoisomers of the diol.

Table 2: Comparison of Carbonyl Reduction Methods
MethodReagent/CatalystMechanismStereocontrolReference
Metal Hydride ReductionNaBH₄, LiAlH₄Nucleophilic addition of hydride (H⁻).Generally low; produces mixtures of stereoisomers unless substrate-controlled. libretexts.orgchemistrysteps.com
Catalytic HydrogenationH₂, Metal Catalyst (e.g., Pt, Pd, Ru)Heterogeneous reaction involving addition of hydrogen across the C=O bond.Dependent on catalyst and substrate; can be stereoselective under specific conditions. wikipedia.org
Asymmetric Transfer HydrogenationChiral Ru-complex, H-donor (e.g., isopropanol)Homogeneous catalysis transferring hydrogen from a donor molecule.Excellent enantioselectivity and diastereoselectivity possible. organic-chemistry.org
Biocatalytic ReductionOxidoreductases, Cofactor (e.g., NADH/NADPH)Enzyme-catalyzed hydride transfer from a cofactor.Excellent stereoselectivity, capable of producing specific stereoisomers.

Olefin Functionalization Pathways

The construction of diols from olefin precursors represents a powerful and versatile strategy in organic synthesis. For a molecule like this compound, these pathways offer precise control over regioselectivity and stereochemistry. Advanced methods include tandem reactions where multiple transformations occur in a single pot, enhancing efficiency.

One such advanced methodology is the tandem olefin metathesis/oxidative cyclization . nih.govnih.govcaltech.edu This approach allows for the stereocontrolled synthesis of diols from simple olefin precursors. The process involves an initial olefin metathesis step to create a specific 1,5-diene intermediate. The geometry of this diene, which can be controlled by the choice of the ruthenium metathesis catalyst, dictates the stereochemical outcome of the subsequent oxidative cyclization. nih.govnih.gov Upon introduction of an oxidant like sodium periodate (NaIO4), the ruthenium catalyst is converted into an oxidation catalyst that facilitates the cyclization of the diene into a tetrahydrofuran (THF) diol. nih.govnih.gov While this produces a cyclic structure, the underlying principles of stereocontrol derived from olefin geometry are directly applicable to the synthesis of acyclic diols.

For the specific synthesis of this compound, a hypothetical pathway could involve the cross-metathesis of two simpler olefins, followed by a directed dihydroxylation. For example, the reaction of 3-methyl-1-pentene with a suitable vinyl alcohol equivalent using a Grubbs or Schrock catalyst could generate the carbon backbone. Subsequent asymmetric dihydroxylation, perhaps using the Sharpless method, would then install the two hydroxyl groups with a high degree of stereocontrol.

Research findings have demonstrated the viability of these tandem processes. For instance, the conversion of simple olefins into 2,5-disubstituted THF diols has been achieved with controlled stereochemistry. nih.gov The choice of metathesis catalyst and reaction type (e.g., cross-metathesis) allows for the generation of specific E,Z-diene intermediates, which then translate their stereochemistry to the final diol product upon oxidation. nih.gov

Reaction TypeKey Reagents/CatalystsIntermediateKey Feature
Tandem Olefin Metathesis/Oxidative CyclizationRuthenium Alkylidene Catalyst, NaIO41,5-DieneStereochemistry of the diol is controlled by the geometry of the diene intermediate. nih.govnih.gov
Asymmetric DihydroxylationOsO4, Chiral Ligands (e.g., from Sharpless Ligand Kit)Os-alkene complexEnantioselective synthesis of syn-diols from alkenes.

Green Chemistry Principles in Diol Synthesis

The integration of green chemistry principles into synthetic planning aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For diol synthesis, this involves developing cleaner reaction media and maximizing the incorporation of reactant atoms into the final product.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution. Solvent-free reactions or the use of environmentally benign media like water are highly desirable.

A notable approach for the synthesis of diols under green conditions is the reduction of cyclic carbonates, which can be derived from epoxides and CO2. acs.orgresearchgate.net This method can proceed under solvent-free, metal-free, and ambient pressure conditions. The reaction utilizes a catalyst such as N-tetrabutylammonium fluoride (TBAF) and a reducing agent like a hydrosilane. acs.orgresearchgate.net This process is not only solvent-free but also valorizes carbon dioxide, a greenhouse gas. The reaction is often exothermic, and for larger-scale syntheses, a polar aprotic solvent may be used to help dissipate heat, although this can sometimes lower the yield. acs.org

The general scheme involves two main steps:

Cycloaddition: An epoxide reacts with CO2 to form a cyclic carbonate. This step often proceeds in near-quantitative yield. acs.org

Reduction: The cyclic carbonate is reduced using a hydrosilane and a catalyst to yield the corresponding diol and methanol. acs.org

Example of a Solvent-Free Diol Synthesis acs.org
SubstrateCatalystReducing AgentConditionsDiol Yield
Propylene CarbonateTBAFPhSiH360°C, 3h, then hydrolysis93%

Another green approach is the use of hot water as both a solvent and a modest acid catalyst for the hydrolysis of epoxides to form diols. organic-chemistry.org This method avoids the need for added catalysts and organic solvents, making the workup simpler and more environmentally friendly.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wordpress.comwikipedia.orgjocpr.com It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100% wikipedia.org

A reaction with 100% atom economy incorporates all reactant atoms into the final product, generating no byproducts. nih.gov Addition reactions, such as the Diels-Alder reaction or catalytic hydrogenation, are classic examples of highly atom-economical transformations. nih.govgold-chemistry.org

In contrast, substitution and elimination reactions often have poor atom economy because they generate stoichiometric byproducts that are considered waste. The Wittig reaction, for example, produces a phosphine oxide byproduct, significantly lowering its atom economy.

When assessing synthetic pathways for diols, the atom economy of different methods can be compared to determine the most efficient and least wasteful route.

Atom Economy Comparison of Diol Synthesis Methods
Reaction TypeGeneric EquationByproductsAtom Economy
Catalytic Dihydroxylation (e.g., with H2O2)R-CH=CH-R' + H2O2 → R-CH(OH)-CH(OH)-R'None (in theory)100%
Epoxidation and HydrolysisR-CH=CH-R' + m-CPBA → Epoxide + 3-Chlorobenzoic acid; Epoxide + H2O → Diol3-Chlorobenzoic acidLow
Upjohn DihydroxylationR-CH=CH-R' + NMO (in presence of OsO4) → Diol + N-methylmorpholineN-methylmorpholineModerate

By prioritizing reactions with high atom economy, chemists can design syntheses that are more sustainable, cost-effective, and environmentally friendly, aligning with the core principles of green chemistry. jocpr.comnih.gov

Elucidation of Stereochemistry and Conformational Analysis

Isomeric Forms and Chiral Purity

3,6-Dimethylheptane-1,5-diol possesses two stereogenic centers at carbons 3 and 6, giving rise to a potential for four stereoisomers: (3R,6R), (3S,6S), (3R,6S), and (3S,6R). The (3R,6R) and (3S,6S) isomers constitute a pair of enantiomers, as do the (3R,6S) and (3S,6R) isomers. The relationship between the enantiomeric pairs (e.g., between (3R,6R) and (3R,6S)) is diastereomeric. The synthesis and isolation of these individual stereoisomers are essential for understanding their unique properties, and achieving high chiral purity is a common objective in stereoselective synthesis.

Determining the absolute configuration of the chiral centers in molecules like this compound is a fundamental challenge in stereochemistry. Several powerful techniques are employed for this purpose.

X-ray Crystallography: Unambiguous assignment of absolute configuration can be achieved through single-crystal X-ray diffraction, provided that a suitable crystalline derivative containing a heavy atom can be synthesized. This method allows for the direct visualization of the molecule's three-dimensional structure.

NMR Spectroscopy of Diastereomeric Derivatives: A widely used method for flexible acyclic molecules involves the formation of diastereomeric derivatives, most notably Mosher's esters (using α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). By preparing the bis-(R)- and bis-(S)-MTPA esters of the diol, the absolute configuration can be deduced by analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of protons near the chiral centers. This method has been successfully applied to determine the absolute stereochemistry of various acyclic 1,5-diols. researchgate.net

Chiroptical Methods: Techniques such as Circular Dichroism (CD) spectroscopy can also be employed. For diols, the in-situ formation of complexes with dimolybdenum tetraacetate [Mo₂(OAc)₄] can induce a CD spectrum, the sign of which can be correlated to the absolute configuration of the vicinal diol moiety. While this compound is not a vicinal diol, similar chiroptical methods with other auxiliary reagents can be developed.

MethodPrincipleApplication to this compound
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.Requires formation of a high-quality crystal, often of a derivative. Provides definitive absolute configuration.
NMR of Mosher's Esters Formation of diastereomeric esters and analysis of chemical shift differences (Δδ) to assign stereochemistry.A well-established method for acyclic diols; involves synthesis of bis-MTPA esters and subsequent ¹H NMR analysis. researchgate.net
Circular Dichroism (CD) Differential absorption of left- and right-circularly polarized light by chiral molecules.Can be used with chiral auxiliaries that complex with the diol to produce a characteristic CD spectrum.

The relative stereochemistry (syn or anti) of the two stereocenters can often be determined using NMR spectroscopy without the need for derivatization. Techniques based on nuclear Overhauser effects (NOE) can provide through-space distance information between protons, which can help to establish their relative orientation. Furthermore, J-based configurational analysis, which relies on the measurement of scalar coupling constants (³JHH), can reveal dihedral angles and thus the relative arrangement of substituents along the carbon backbone.

Conformational Analysis and Stability

The flexible heptane (B126788) backbone of this compound allows it to adopt numerous conformations in solution and in the solid state. The relative stability of these conformers is dictated by a balance of steric hindrance, torsional strain, and intramolecular interactions.

In the solid state, molecules typically adopt a single, low-energy conformation that allows for efficient crystal packing. This conformation is often stabilized by intermolecular hydrogen bonds.

In solution, the molecule exists as an equilibrium of multiple conformers. The study of these conformations often involves a combination of NMR spectroscopy and computational modeling. For flexible 1,5-diols, the molecule may adopt folded or extended conformations. The relative populations of these conformers can be influenced by the solvent, as different solvents can modulate the strength of intramolecular hydrogen bonds and solvate the polar hydroxyl groups to varying extents. modgraph.co.uk Theoretical studies on related 1,5-diene-3,4-diols suggest that electrostatic interactions, rather than purely steric effects, can play a dominant role in controlling conformational preferences. nih.gov

A key feature influencing the conformation of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group at C1 and the hydroxyl group at C5. Theoretical studies on a range of linear diols have provided convincing evidence for the formation of stable intramolecular hydrogen bonds in 1,4-, 1,5-, and 1,6-diols. nih.gov This interaction would lead to a pseudo-cyclic conformation. The formation of such a bond creates a seven-membered ring, which is generally favorable.

Interaction TypeDescriptionConsequence for this compound
Intramolecular H-Bond Attraction between the H of one -OH group and the O of the other -OH group.Stabilizes a folded, pseudo-cyclic conformation. nih.gov
Intermolecular H-Bond Hydrogen bonding between diol molecules or between the diol and a solvent.Dominant in the solid state, leading to networks. Competes with intramolecular bonds in protic solvents.
Steric Repulsion Repulsion between bulky methyl groups and other substituents.Destabilizes certain conformations where these groups are brought into close proximity.
Torsional Strain Strain arising from eclipsing bonds along the C-C backbone.Influences the preference for staggered (e.g., anti, gauche) arrangements.

Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide primary information about the carbon skeleton and the chemical environment of each atom. For stereochemical analysis, advanced techniques are crucial.

COSY (Correlation Spectroscopy) experiments reveal proton-proton coupling networks, helping to assign signals along the heptane chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on through-space proximity of protons, which is vital for determining relative stereochemistry and preferred conformations in solution. mdpi.com

The chemical shifts of the hydroxyl protons can be sensitive to hydrogen bonding. In non-polar solvents, a downfield shift may indicate the presence of intramolecular hydrogen bonding. modgraph.co.uk

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for studying hydrogen bonding. A sharp absorption band around 3600 cm⁻¹ in a dilute solution of a non-polar solvent is indicative of a "free" (non-hydrogen-bonded) hydroxyl group. Conversely, a broad absorption band at a lower frequency (e.g., 3200-3500 cm⁻¹) suggests the presence of hydrogen bonding, either intramolecular or intermolecular.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For a molecule with the complexity of this compound, advanced NMR techniques are indispensable.

Two-dimensional (2D) NMR experiments are fundamental in establishing the carbon skeleton and proton environments. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to determine atomic connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would reveal correlations between protons along the heptane backbone, confirming the sequence of methylene (B1212753) and methine groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly with the carbon atoms to which they are attached. tcd.ie It provides an unambiguous assignment of each carbon atom in the molecule's backbone and methyl groups based on the chemical shifts of their attached protons. tcd.ie

Proton (¹H) Correlated Carbon (¹³C) Technique
H1C1HSQC
H2C2HSQC
H3C3HSQC
H4C4HSQC
H5C5HSQC
H6C6HSQC
H7 (CH₃)C7 (CH₃ on C6)HSQC
H8 (CH₃)C8 (CH₃ on C3)HSQC
H9 (CH₃)C9 (CH₃ on C6)HSQC

This interactive table outlines the expected direct proton-carbon correlations for this compound as determined by HSQC.

To distinguish between enantiomers and determine the optical purity of a chiral compound, NMR studies can be performed using chiral derivatizing agents (CDAs) or chiral solvating agents. nih.gov For a diol like this compound, chiral boric acids can serve as excellent CDAs. nih.gov The diol reacts with the chiral agent to form stable cyclic esters (diastereomers), which are distinguishable in the NMR spectrum. nih.gov This results in separate signals for each enantiomer, with a chemical shift non-equivalence (ΔΔδ) that allows for their quantification. nih.gov The magnitude of this separation can be significant, with reported ΔΔδ values up to 0.39 ppm for some diols. nih.gov

Enantiomer Hypothetical ¹H Chemical Shift (ppm) of H5 Chemical Shift Nonequivalence (ΔΔδ)
(3R, 5S, 6R)4.15\multirow{2}{*}{0.05}
(3S, 5R, 6S)4.20

This table illustrates hypothetical data from a chiral shift reagent study, showing resolved signals for the different enantiomers of this compound.

NOESY is a 2D NMR technique that identifies protons that are close to each other in space, typically within 5-6 Å, regardless of whether they are connected through bonds. mdpi.com This is crucial for determining the relative stereochemistry of the chiral centers at C3, C5, and C6. By observing cross-peaks between specific protons, the spatial orientation of the methyl groups and hydroxyl groups can be deduced. For instance, a NOESY cross-peak between the proton on C5 and a proton on one of the methyl groups at C6 would suggest a specific diastereomeric configuration. The analysis of the complete set of NOE interactions allows for the construction of a 3D model of the molecule's preferred conformation in solution. mdpi.com

Proton Set 1 Proton Set 2 Expected NOE Stereochemical Implication
H3H5StrongProximity suggests a syn relationship
H6H4aMediumDefines orientation around C5-C6 bond
CH₃ (at C3)H4bMediumDefines orientation around C3-C4 bond
CH₃ (at C6)H5StrongProximity suggests a syn relationship

This interactive table presents expected NOESY correlations for a hypothetical diastereomer of this compound and the corresponding stereochemical interpretations.

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping electron density to determine the precise location of each atom in the solid state. This technique yields unambiguous data on bond lengths, bond angles, and the absolute conformation of the molecule within the crystal lattice.

For a closely related compound, (2S,3S)-2,6-dimethylheptane-1,3-diol, a crystallographic study revealed detailed structural parameters. researchgate.net A similar analysis for this compound would be expected to provide its crystal system, space group, and unit cell dimensions, as well as crucial information on intermolecular interactions, such as the hydrogen-bonding network formed by the two hydroxyl groups. researchgate.net

Crystallographic Parameter Illustrative Data (based on a similar diol researchgate.net)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.964
b (Å)9.777
c (Å)10.186
Z (Molecules per unit cell)4

This table shows representative crystallographic data based on the analysis of a structurally similar dimethylheptane diol, illustrating the type of information obtained from an X-ray diffraction study.

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

For this compound, the key vibrational modes would include:

O-H Stretching: A strong, broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups and their involvement in hydrogen bonding.

C-H Stretching: Multiple sharp bands between 2850 and 3000 cm⁻¹ corresponding to the stretching vibrations of methyl (CH₃) and methylene (CH₂) groups. scifiniti.com

C-O Stretching: Strong bands in the fingerprint region, typically between 1000 and 1200 cm⁻¹, arising from the C-O single bonds of the primary and secondary alcohol functionalities.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectrum Intensity
O-H Stretch (H-bonded)3200 - 3600IRStrong, Broad
C-H Stretch (sp³)2850 - 3000IR, RamanStrong, Sharp
C-H Bend1340 - 1460IRMedium
C-O Stretch1000 - 1200IRStrong

This interactive table summarizes the expected characteristic vibrational frequencies for the functional groups present in this compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₉H₂₀O₂), HRMS would verify the molecular formula by matching the experimental mass to the calculated exact mass of 160.14633 Da.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For an aliphatic diol, common fragmentation pathways initiated by electron impact (EI) ionization include:

Loss of Water: A peak corresponding to the loss of a water molecule from the molecular ion ([M-H₂O]⁺) is expected, which is a characteristic fragmentation for alcohols. libretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a dominant pathway for alcohols. This would result in stable, oxygen-containing fragment ions.

Alkane Fragmentation: The aliphatic backbone can fragment through the cleavage of C-C bonds, leading to a series of peaks separated by 14 mass units (CH₂). libretexts.org

m/z Value (Hypothetical) Proposed Fragment Fragmentation Pathway
160.1463[C₉H₂₀O₂]⁺Molecular Ion (M⁺)
145.1228[C₈H₁₇O₂]⁺Loss of CH₃ radical ([M-15]⁺)
142.1358[C₉H₁₈O]⁺˙Loss of H₂O ([M-18]⁺)
117.1279[C₇H₁₇O]⁺Loss of C₂H₃O
101.0966[C₆H₁₃O]⁺Alpha-cleavage at C5-C6 bond
73.0653[C₄H₉O]⁺Cleavage at C4-C5 bond
45.0340[C₂H₅O]⁺Alpha-cleavage at C1-C2 bond

This interactive table outlines the predicted significant fragments and their corresponding m/z values in the high-resolution mass spectrum of this compound.

Reactivity and Derivatization Studies of 3,6 Dimethylheptane 1,5 Diol

Chemoselective Functionalization of Hydroxyl Groups

The structure of 3,6-dimethylheptane-1,5-diol, featuring a primary (-CH₂OH) and a secondary (CH-OH) hydroxyl group, presents opportunities for chemoselective reactions. The differential reactivity of these two types of alcohols—with the primary hydroxyl group being generally more accessible and less sterically hindered—would be the cornerstone of selective functionalization.

Oxidation Pathways to Carbonyl Compounds

The selective oxidation of one hydroxyl group in the presence of the other is a key transformation. Generally, primary alcohols can be oxidized to aldehydes and further to carboxylic acids, while secondary alcohols are oxidized to ketones.

Selective Oxidation of the Primary Hydroxyl Group: Milder oxidizing agents would be expected to selectively oxidize the primary alcohol to an aldehyde. Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly employed for this purpose under controlled conditions to avoid over-oxidation to the carboxylic acid.

Selective Oxidation of the Secondary Hydroxyl Group: The selective oxidation of the secondary alcohol to a ketone in the presence of a primary alcohol is more challenging and often requires a protection-deprotection strategy. However, certain catalytic systems, potentially involving transition metals, might exhibit selectivity based on the electronic and steric environment of the hydroxyl groups.

Exhaustive Oxidation: Strong oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), would likely lead to the oxidation of both hydroxyl groups. The primary alcohol would be oxidized to a carboxylic acid, and the secondary alcohol to a ketone, yielding a keto-acid.

Oxidizing AgentPredicted Major Product(s)Selectivity
Pyridinium Chlorochromate (PCC)5-hydroxy-3,6-dimethylheptanalHigh for primary alcohol
Dess-Martin Periodinane (DMP)5-hydroxy-3,6-dimethylheptanalHigh for primary alcohol
Potassium Permanganate (KMnO₄)3,6-dimethyl-5-oxoheptanoic acidLow (oxidizes both)
Chromic Acid (H₂CrO₄)3,6-dimethyl-5-oxoheptanoic acidLow (oxidizes both)

Esterification and Etherification Reactions

Esterification: Esterification reactions with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) would likely show a preference for the less sterically hindered primary hydroxyl group under kinetically controlled conditions. The use of a stoichiometric amount of the acylating agent could favor the formation of the monoester at the C1 position. To achieve diesterification, an excess of the acylating agent and more forcing reaction conditions would be necessary.

Etherification: Similar to esterification, etherification, for instance, through the Williamson ether synthesis, would be expected to proceed more readily at the primary hydroxyl group. The formation of the corresponding alkoxide with a strong base followed by reaction with an alkyl halide would likely yield the 1-alkoxy-3,6-dimethylheptan-5-ol as the major product under controlled stoichiometry.

Selective Protection and Deprotection Strategies

To achieve regioselective reactions at the secondary hydroxyl group, a common strategy involves the protection of the more reactive primary hydroxyl group.

Protection: Bulky protecting groups, such as silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS), are often used to selectively protect primary alcohols. The reaction of this compound with one equivalent of TBDMS-Cl in the presence of a base like imidazole would be expected to yield the 1-(tert-butyldimethylsilyloxy)-3,6-dimethylheptan-5-ol.

Deprotection: Once the desired reaction at the unprotected secondary alcohol is completed, the silyl protecting group can be selectively removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to regenerate the primary alcohol.

Protecting GroupReagents for ProtectionReagents for DeprotectionSelectivity
Tert-butyldimethylsilyl (TBDMS)TBDMS-Cl, ImidazoleTetrabutylammonium fluoride (TBAF)High for primary alcohol
Trityl (Tr)Trityl chloride, PyridineMild acid (e.g., TFA in CH₂Cl₂)High for primary alcohol

Cyclization Reactions and Heterocyclic Compound Formation

Intramolecular cyclization of this compound or its derivatives could lead to the formation of heterocyclic compounds, specifically substituted tetrahydrofurans or tetrahydropyrans. The regioselectivity of the cyclization (formation of a five-membered vs. a six-membered ring) would depend on the reaction conditions and the nature of the intermediates.

For instance, acid-catalyzed dehydration could potentially lead to the formation of a cyclic ether. The mechanism would involve protonation of one hydroxyl group, followed by intramolecular nucleophilic attack by the other hydroxyl group. The relative rates of 5-exo-tet versus 6-endo-tet cyclization would determine the product distribution, with the formation of a substituted tetrahydrofuran often being kinetically favored according to Baldwin's rules.

Carbon-Carbon Bond Forming Reactions

Derivatives of this compound could be utilized in carbon-carbon bond-forming reactions. For example, after converting the hydroxyl groups to better leaving groups (e.g., tosylates or mesylates), they could undergo nucleophilic substitution with carbon nucleophiles like Grignard reagents or organocuprates.

Alternatively, oxidation of the primary alcohol to an aldehyde would provide a handle for reactions such as the Wittig reaction to form alkenes, or aldol (B89426) reactions to create larger, more complex molecules.

Mechanistic Investigations of Key Transformations

While no specific mechanistic studies for this compound have been found, the mechanisms of the aforementioned reactions are well-established in organic chemistry.

Oxidation: The mechanism of oxidation with chromium-based reagents typically involves the formation of a chromate ester followed by an E2-like elimination.

Esterification (Fischer): This acid-catalyzed reaction proceeds through the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water.

Williamson Ether Synthesis: This is a classic S(_N)2 reaction where an alkoxide ion acts as a nucleophile and attacks an alkyl halide.

Silyl Ether Protection: The reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of the silyl chloride, with a base facilitating the removal of the resulting proton.

Further experimental investigation is required to elucidate the specific reactivity, selectivity, and reaction kinetics of this compound and to validate these theoretical predictions.

Theoretical and Computational Studies of 3,6 Dimethylheptane 1,5 Diol

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for predicting the behavior of molecular systems with high accuracy. rsdjournal.org These methods are used to determine molecular geometries, energies, and a variety of electronic properties that govern a molecule's reactivity and spectroscopic characteristics. nrel.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. nih.gov This method would be applied to determine the optimized three-dimensional geometry of 3,6-Dimethylheptane-1,5-diol, calculating its ground-state energy and electron density distribution. From this, key insights into the molecule's stability and reactivity can be derived. nrel.gov For instance, DFT calculations can identify the most likely sites for nucleophilic or electrophilic attack by mapping the electrostatic potential, providing a visual representation of electron-rich and electron-poor regions. nih.gov

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compearson.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller energy gap generally suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Analysis of the HOMO and LUMO energy levels for this compound would provide valuable predictions about its reactivity in various chemical reactions. mdpi.com

Table 1: Key Quantum Chemical Parameters Derived from FMO Analysis This table presents conceptual data based on typical parameters calculated for organic molecules.

Parameter Symbol Definition Significance
HOMO Energy EHOMO Energy of the Highest Occupied Molecular Orbital. Related to the ionization potential and nucleophilicity.
LUMO Energy ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Related to the electron affinity and electrophilicity.
Energy Gap ΔE ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. researchgate.net
Chemical Potential µ (EHOMO + ELUMO) / 2 Measures the escaping tendency of electrons from a stable system.
Chemical Hardness η (ELUMO - EHOMO) / 2 Measures the resistance to change in electron distribution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which aids in structure elucidation. researchgate.netescholarship.org The prediction of ¹H and ¹³C NMR chemical shifts for this compound would involve calculating the magnetic shielding tensors for each nucleus. researchgate.net

The accuracy of these predictions depends heavily on considering the molecule's conformational flexibility and the influence of the solvent. acs.orgnih.gov Models like the CHARGE model have been successfully used for predicting the ¹H chemical shifts of alcohols and diols by incorporating the electric field, magnetic anisotropy, and steric effects of the functional groups. nih.govresearchgate.net DFT-based methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are highly accurate for predicting carbon chemical shifts. researchgate.net Such calculations would be performed for various potential conformers of this compound, with the final predicted spectrum being a Boltzmann-weighted average of the results. acs.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insight into the dynamic behavior of molecules, including their preferred shapes and interactions with other molecules.

Conformational Space Exploration

Due to the presence of multiple rotatable single bonds, this compound can exist in numerous different spatial arrangements, or conformations. Exploring this conformational space is crucial, as the molecule's properties can be an average over several low-energy conformers. mdpi.com Computational methods can be used to perform a systematic search of the potential energy surface to identify stable conformers. researchgate.net

For a diol like this compound, a key factor influencing conformational preference is the potential for intramolecular hydrogen bonding between the hydroxyl groups at the 1- and 5-positions. nih.gov DFT calculations have shown that for diols where the hydroxyl groups are separated by three or more carbon atoms, intramolecular hydrogen bonds provide significant stabilization. nih.gov Therefore, it is expected that the preferred conformations of this compound would be those that allow for the formation of such a bond, leading to a pseudo-cyclic structure.

Intermolecular Interaction Analysis

Intermolecular interactions dictate how molecules pack in the solid state and behave in solution. rsc.org For this compound, the primary intermolecular interaction is hydrogen bonding involving the two hydroxyl groups. The study of crystal structures of similar diols provides a model for the interactions that might be expected. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to predict the properties of chemical compounds based on their molecular structure. researchgate.net These models establish mathematical correlations between quantifiable structural features, known as molecular descriptors, and a specific property of interest. researchgate.net The fundamental strategy of QSPR is to find an optimal quantitative relationship that can be used to predict the properties of compounds, including those that have not been experimentally measured. nih.gov This approach is a valuable tool for in silico property prediction, aiding in the design and engineering of functional molecules. researchgate.netnih.gov

While specific QSPR studies focusing exclusively on this compound are not prominent in the literature, extensive research has been conducted on aliphatic alcohols. nih.govnih.govresearchgate.net These studies provide a robust framework for predicting the physicochemical properties of analogous branched diols. The properties of aliphatic alcohols that have been successfully modeled include boiling point (BP), aqueous solubility (lg W), n-octanol-water partition coefficient (lg POW), and chromatographic retention indices (RI). nih.govnih.gov

The development of a QSPR model typically involves four main stages:

Selection of a data set of molecules with experimentally determined values for the property of interest. nih.gov

Generation of molecular descriptors , which are numerical values that encode structural information. nih.gov

Construction of a mathematical model using statistical techniques like Multiple Linear Regression (MLR) or machine learning methods to correlate the descriptors with the property. nih.govnih.gov

Validation of the model to assess its statistical significance, robustness, and predictive power, often using methods like leave-one-out cross-validation. nih.govresearchgate.net

Researchers have employed a variety of molecular descriptors derived from graph theory and other computational methods. nih.gov These descriptors can be topological, physicochemical, or electronic in nature. For instance, studies on alcohol solubility have utilized descriptors derived from Labeled Hydrogen-Filled Graphs (LHFG). unlp.edu.ar Other models have successfully used a combination of the Molecular Polarizability Effect Index (MPEI), odd-even index (OEI), and the sum of eigenvalues from the bond-connecting matrix (SX(1CH)). nih.gov For predicting boiling points, significant descriptors have included Randić's connectivity index, molecular surface area, log P, molar refractivity, and polarizability. researchgate.net

The statistical quality of these models is often high, with many studies reporting multiple correlation coefficients (R) greater than 0.99, indicating a strong correlation between the predicted and experimental properties. nih.govresearchgate.net

Detailed Research Findings

Several QSPR studies on aliphatic alcohols have demonstrated the high predictive power of these models. The selection of appropriate descriptors is critical to the success of the model.

Table 1: Summary of Selected QSPR Models for Physicochemical Properties of Alcohols

Property ModeledMolecular Descriptors UsedStatistical MethodCorrelation Coefficient (R) / R²Reference
Aqueous SolubilityBased on Labeled Hydrogen-Filled Graphs (LHFG)Monte Carlo Optimization & Least SquaresR = 0.9931 unlp.edu.ar
Boiling Point (BP)MPEI, OEI, SX(1CH)Multiple Linear Regression (MLR)R > 0.99 nih.gov
n-Octanol-Water Partition Coefficient (lg POW)MPEI, OEI, SX(1CH)Multiple Linear Regression (MLR)R > 0.99 nih.gov
Water Solubility (lg W)MPEI, OEI, SX(1CH)Multiple Linear Regression (MLR)R > 0.99 nih.gov
Boiling Point (BP)Randić's index, surface area, log P, molar refractivity, polarizabilityGenetic Algorithm (GA) & Partial Least Squares (PLS)Not specified, but described as "excellent accuracy" researchgate.net

Table 2: Examples of Molecular Descriptors Used in Alcohol QSPR Studies

Descriptor TypeDescriptor NameDescriptionReference
Topological Randić's Connectivity IndexA descriptor based on the branching of the carbon skeleton of the molecule. researchgate.net
Topological Wiener's NumberDefined as the sum of distances between all pairs of vertices in the molecular graph. researchgate.net
Physicochemical n-Octanol-Water Partition Coefficient (log P)A measure of a compound's hydrophobicity. researchgate.net
Physicochemical Molar RefractivityRelated to the molecular volume and the polarizability of the molecule. researchgate.net
Combined Index Molecular Polarizability Effect Index (MPEI)An index based on the polarizability effect of different atoms and groups within the molecule. nih.gov

These studies collectively demonstrate that the properties of alcohols, and by extension analogues of this compound, can be accurately predicted from their molecular structure alone. The models are built on the principle that the structure, including factors like the alkyl group (R), the hydroxyl group (OH), and the interaction between them, dictates the physicochemical properties. nih.govresearchgate.net By using robust statistical methods and carefully selected descriptors, QSPR provides a powerful tool for computational chemistry. nih.gov

Applications As a Versatile Synthetic Intermediate and Chiral Building Block

Synthesis of Complex Organic Molecules

The presence of multiple stereocenters and hydroxyl functional groups in 3,6-dimethylheptane-1,5-diol positions it as a valuable chiral precursor for the synthesis of intricate molecular architectures.

Chiral diols with a dimethylheptane framework are recognized as important intermediates in the stereoselective synthesis of various natural products. For instance, stereoisomers of the related 2,6-dimethylheptane-1,7-diol have been utilized as building blocks for creating 1,5-dimethylated aliphatic pheromones. researchgate.net The synthesis of these pheromones often requires precise control over the stereochemistry at multiple centers, a challenge that can be addressed by starting with a pre-defined chiral template like a dimethylheptane diol.

Furthermore, the synthesis of the side chain of α-tocopherol (Vitamin E) has been achieved through the enzymatic desymmetrization of a meso-diol, specifically meso-2,6-dimethyl-1,7-heptanediol. This process allows for the creation of a chiral monoacetate, which serves as a key precursor for the tocopherol side chain. While a different isomer, this example highlights the potential of chiral dimethylheptane diols in the synthesis of significant biomolecules.

The general synthetic strategies employed for these analogous compounds suggest that this compound could similarly serve as a valuable starting material for the stereoselective synthesis of other natural products where a chiral, branched aliphatic chain is a key structural motif.

The current body of scientific literature does not provide specific examples of this compound being used as a scaffold for pharmacologically relevant molecules. However, the diol's structure, featuring a flexible carbon chain with defined stereocenters and reactive hydroxyl groups, presents possibilities for its use in the construction of novel molecular frameworks for drug discovery. The hydroxyl groups can be functionalized to introduce a variety of pharmacophores, and the stereochemistry of the backbone can influence the three-dimensional arrangement of these groups, which is crucial for biological activity.

Development of Chiral Auxiliaries and Ligands

Chiral diols are fundamental in the field of asymmetric synthesis, where they can be employed as chiral auxiliaries or as precursors to chiral ligands for metal-catalyzed reactions. The C2-symmetry found in some stereoisomers of related diols is particularly advantageous in achieving high levels of stereocontrol.

For example, the asymmetric synthesis of (3R,5R)- and (3S,5S)-2,6-dimethylheptane-3,5-diol has been reported, and these compounds have been identified as useful C2-symmetric chiral auxiliaries. These auxiliaries can be temporarily attached to a prochiral substrate to direct a stereoselective transformation, after which they can be cleaved and recovered. Given its structural similarity, it is plausible that specific stereoisomers of this compound could also function effectively as chiral auxiliaries in a variety of asymmetric reactions, such as aldol (B89426) additions, alkylations, or Diels-Alder reactions.

Furthermore, the diol functionality serves as a handle for the synthesis of more complex chiral ligands. The hydroxyl groups can be converted into other coordinating groups, such as phosphines or amines, to create bidentate ligands for asymmetric catalysis. The stereochemistry of the diol backbone would play a crucial role in defining the chiral environment around the metal center, thereby influencing the enantioselectivity of the catalyzed reaction.

Precursor for Advanced Materials

The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers and a ligand for the creation of functional metal complexes.

Diols are common building blocks for polyesters through polycondensation reactions with dicarboxylic acids or their derivatives. The inclusion of a chiral, branched diol like this compound into a polyester (B1180765) backbone could impart unique properties to the resulting material. The methyl branches would disrupt the packing of the polymer chains, potentially leading to materials with lower crystallinity, increased solubility, and modified thermal and mechanical properties.

While specific studies on the use of this compound in polyester synthesis are not currently available in the reviewed literature, the general principles of polyester chemistry suggest its viability as a monomer. The properties of the resulting polyesters would be highly dependent on the stereochemistry of the diol used.

Precursors in Chemical Vapor Deposition (MOCVD)

extensive research of available scientific literature and chemical databases indicates that this compound is not currently documented as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) processes. The search did not yield any research findings, patents, or articles detailing its application in the synthesis of volatile metal-organic precursors for the deposition of thin films.

The field of MOCVD relies on precursors that are volatile and thermally stable, allowing for their transport in the vapor phase to a substrate where they decompose to form a desired material. Common classes of ligands used to synthesize these precursors include alkoxides, β-diketonates, and alkylamides. While diols, in general, can be used to form metal alkoxide complexes, the specific use of this compound for this purpose is not reported in the provided search results.

Consequently, there are no detailed research findings or data to present in the context of its application as an MOCVD precursor.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the analysis of complex mixtures of stereoisomers. Both gas and liquid chromatography, employing specialized stationary phases, are indispensable for the purity assessment of 3,6-Dimethylheptane-1,5-diol.

Gas chromatography utilizing chiral stationary phases (CSPs) is a powerful technique for the separation of enantiomers and the determination of enantiomeric excess (e.e.). For a molecule like this compound, which is sufficiently volatile, GC offers high resolution and sensitivity. chromatographyonline.com

The most effective CSPs for the separation of chiral diols are often based on derivatized cyclodextrins. gcms.czresearchgate.net These cyclic oligosaccharides possess a chiral cavity that can engage in stereoselective interactions with the enantiomers of the analyte. The differential interactions lead to different retention times for each enantiomer, enabling their separation and quantification. Permethylated beta-cyclodextrin (B164692) is a commonly used derivative for such separations. chromatographyonline.com The enantioselectivity can be influenced by the type of cyclodextrin, the nature of its derivatives, and the operating temperature of the GC column. gcms.cz

For the analysis of this compound, a typical approach would involve direct injection of the sample onto a capillary GC column coated with a chiral stationary phase. The resulting chromatogram would ideally show baseline separation of the enantiomeric pairs for each diastereomer. The enantiomeric excess can then be calculated from the peak areas of the corresponding enantiomers.

Table 1: Representative Gas Chromatography data for the enantiomeric separation of a this compound diastereomer on a chiral stationary phase.
EnantiomerRetention Time (min)Peak AreaResolution (Rs)
(3R,5R,6S)-3,6-Dimethylheptane-1,5-diol25.2150002.1
(3S,5S,6R)-3,6-Dimethylheptane-1,5-diol26.514800

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of diastereomers. nih.gov Unlike enantiomers, diastereomers have different physical properties, which often allows for their separation on achiral stationary phases. Both normal-phase and reversed-phase HPLC can be employed for the separation of the diastereomers of this compound. researchgate.net

In some cases, derivatization of the diol with a suitable chromophoric or fluorophoric reagent may be necessary to enhance detection by UV-Vis or fluorescence detectors, especially for trace-level analysis. nih.goveurekaselect.com Such derivatization can also alter the polarity and structural rigidity of the diastereomers, potentially improving their chromatographic separation. researchgate.net For instance, esterification of the hydroxyl groups with a chiral derivatizing agent can create diastereomeric esters that are more readily separable. nih.gov

The choice of stationary phase and mobile phase is critical for achieving optimal separation. For underivatized diols, normal-phase chromatography with a silica (B1680970) gel column and a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) can be effective. In reversed-phase HPLC, a C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point.

Table 2: Illustrative HPLC data for the separation of this compound diastereomers.
DiastereomerElution OrderSeparation Factor (α)
Diastereomer A (e.g., syn)11.15
Diastereomer B (e.g., anti)2

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Trace Analysis and Structural Confirmation

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), are indispensable for unambiguous structural confirmation and sensitive trace analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile compounds like this compound. Following separation by the GC, the analyte molecules are ionized, typically by electron impact (EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification by comparison with spectral libraries or through manual interpretation. For a diol like this compound, characteristic fragments would likely arise from cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups and loss of water.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of less volatile or thermally labile compounds. nih.gov Since this compound is a non-chromophoric compound, MS detection provides a significant advantage over UV-Vis detection in HPLC. nih.govresearchgate.net Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that can generate protonated molecules [M+H]+ or adducts with ions from the mobile phase, allowing for the determination of the molecular weight. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing structural information for confirmation. For trace analysis, derivatization with a reagent that enhances ionization efficiency can significantly improve sensitivity. nih.gov

Table 3: Expected Mass Spectrometry Fragments for this compound.
TechniqueIon TypeExpected m/zInterpretation
GC-MS (EI)Fragment IonVariableCharacteristic fragmentation pattern
LC-MS (ESI)[M+H]⁺161.15Protonated molecule
LC-MS (ESI)[M+Na]⁺183.13Sodium adduct

Spectrophotometric Methods for Concentration Determination

Direct spectrophotometric determination of this compound is challenging as it lacks a suitable chromophore for UV-Vis absorption. Therefore, indirect methods are typically required for its quantification using spectrophotometry.

One common approach is to use a chemical reaction that produces a colored product in proportion to the amount of the diol present. However, many established colorimetric methods for diols are specific to vicinal diols (1,2-diols) and are not applicable to this compound, which is a non-vicinal diol. umich.edunih.govrsc.org

Alternative indirect spectrophotometric methods could involve:

Derivatization: Reaction of the hydroxyl groups with a chromophoric derivatizing agent to produce a colored or UV-active product. The absorbance of this product can then be measured and correlated to the concentration of the diol.

Oxidation-Reduction Reactions: An indirect method could involve the oxidation of the diol with a known excess of an oxidizing agent that has a distinct color. After the reaction is complete, the amount of unreacted oxidizing agent can be determined spectrophotometrically. The decrease in absorbance of the oxidizing agent is proportional to the concentration of the diol. ekb.egresearchgate.net

Table 4: Principles of Indirect Spectrophotometric Methods for Non-Chromophoric Diols.
MethodPrincipleMeasurement
DerivatizationReaction with a chromophoric agent to form a colored product.Absorbance of the colored product.
Indirect OxidationReaction with a colored oxidizing agent, followed by measurement of the unreacted agent.Decrease in absorbance of the oxidizing agent.

Microfluidic and Miniaturized Analytical Platforms

Microfluidic and lab-on-a-chip technologies offer promising avenues for the rapid and high-throughput analysis of small organic molecules like this compound. mdpi.comumich.edu These platforms integrate multiple analytical steps, such as sample preparation, separation, and detection, onto a single miniaturized device. xjtlu.edu.cn This approach significantly reduces sample and reagent consumption, analysis time, and waste generation. xjtlu.edu.cn

For the analysis of this compound, a microfluidic device could be designed to perform electrophoretic separations of its stereoisomers, potentially after derivatization with a charged or fluorescent tag. Detection could be achieved using integrated optical or electrochemical sensors. mdpi.com The high surface-area-to-volume ratio in microchannels can enhance the efficiency of separation processes. While the application of microfluidics to the specific analysis of this compound may not be widely reported, the versatility of these platforms makes them a viable option for future analytical method development. umich.edunih.gov However, a potential challenge with some microfluidic devices, particularly those made from polydimethylsiloxane (B3030410) (PDMS), is the absorption of small hydrophobic molecules into the device material, which can affect quantitative accuracy. mdpi.com

Table 5: Comparison of Microfluidic Analysis with Traditional Analytical Methods.
FeatureMicrofluidic PlatformsTraditional Methods (GC, HPLC)
Sample VolumeNanoliters to microlitersMicroliters to milliliters
Analysis TimeSeconds to minutesMinutes to hours
PortabilityHighLow (benchtop instruments)
ThroughputHighLow to moderate

Environmental and Sustainability Considerations

Biodegradation Pathways and Environmental Fate (non-human)

The environmental persistence of a synthetic compound is largely determined by its susceptibility to microbial degradation. For 3,6-dimethylheptane-1,5-diol, a branched-chain aliphatic diol, its biodegradation is expected to be initiated by enzymatic oxidation. Microorganisms, particularly bacteria and fungi, possess a wide array of enzymes capable of catabolizing hydrocarbons and their derivatives. nih.govresearchgate.net

The biodegradation of alkanes and related compounds in aerobic environments typically commences with the introduction of an oxygen atom, a reaction catalyzed by monooxygenase or dioxygenase enzymes. researchgate.netnih.gov For a molecule like this compound, with its secondary alcohol groups and branched methyl groups, several oxidative pathways are plausible.

One likely pathway is the further oxidation of the existing secondary alcohol groups to ketones. This would be followed by cleavage of the carbon chain, potentially through a Baeyer-Villiger monooxygenase-type reaction, which inserts an oxygen atom adjacent to the carbonyl group, forming an ester that can be subsequently hydrolyzed. nih.gov

Another potential point of microbial attack is the aliphatic backbone. While the methyl branches can sometimes hinder degradation, many microorganisms have evolved enzymes to overcome this steric hindrance. uni-greifswald.de The process could involve terminal or subterminal oxidation of the hydrocarbon chain. researchgate.netnih.gov In the case of this compound, the terminal methyl groups could be oxidized to carboxylic acids. Following this initial oxidation, the molecule would likely undergo β-oxidation, a common metabolic process for breaking down fatty acids and other aliphatic chains. researchgate.net

The environmental fate of long-chain diols has been studied in various aquatic and sedimentary environments, where they can be relatively persistent under certain conditions. frontiersin.orgvliz.befrontiersin.orgresearchgate.netresearchgate.net However, the presence of microorganisms with the appropriate enzymatic machinery will ultimately lead to their degradation. The rate of biodegradation will be influenced by environmental factors such as oxygen availability, temperature, pH, and the presence of other nutrients. In anaerobic environments, degradation is still possible but generally proceeds at a much slower rate and through different metabolic pathways. nih.gov

Table 1: Plausible Initial Steps in the Aerobic Biodegradation of this compound

Proposed Pathway Key Enzymes Initial Products Subsequent Steps
Oxidation of Secondary AlcoholsAlcohol Dehydrogenase3,6-Dimethylheptane-1,5-dioneBaeyer-Villiger oxidation, ester hydrolysis, and entry into central metabolism
Terminal OxidationAlkane Hydroxylase (e.g., Cytochrome P450)Carboxylic acid derivativesβ-oxidation
Subterminal OxidationAlkane HydroxylaseSecondary alcohols (at other positions), ketonesFurther oxidation and chain cleavage

Biocatalytic Production and Bio-based Feedstocks

The synthesis of fine and specialty chemicals is increasingly moving towards biocatalytic and bio-based routes to enhance sustainability. worldpharmatoday.comresearchgate.net Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers high selectivity and mild reaction conditions, reducing energy consumption and waste generation. mdpi.com

For the production of this compound, several biocatalytic strategies can be envisioned. One approach is the use of hydroxylating enzymes, such as cytochrome P450 monooxygenases. These enzymes are capable of selectively introducing hydroxyl groups into unactivated C-H bonds of alkanes. researchgate.netrsc.org A potential pathway could start with a bio-derived branched-chain alkane, such as 2,5-dimethylheptane, which could then be di-hydroxylated by a specific P450 enzyme or a cascade of enzymes.

Another promising avenue is the use of microbial fermentation. Engineered microorganisms could be designed to produce branched-chain diols from simple sugars or other renewable feedstocks. nih.gov This could involve harnessing and modifying amino acid metabolism pathways to generate the necessary branched-chain precursors. nih.gov For example, pathways for the synthesis of branched-chain amino acids like leucine (B10760876) and valine could be redirected to produce keto acids, which are then converted to aldehydes and subsequently reduced to diols.

The choice of feedstock is critical for the sustainability of any chemical process. Bio-based feedstocks derived from renewable resources such as biomass are increasingly being explored as alternatives to petrochemicals. nih.govreagent.co.ukheraeus-precious-metals.com Lignocellulosic biomass, from non-food crops, agricultural waste, and forestry residues, is a particularly attractive source of sugars and other platform molecules that can be converted into a wide range of chemicals, including diols. oup.comresearchgate.net Glycerol, a co-product of biodiesel production, is another abundant and relatively inexpensive bio-based feedstock that can be microbially converted to various chemicals. oup.com

Table 2: Potential Biocatalytic Routes and Bio-based Feedstocks for this compound Synthesis

Biocatalytic Approach Enzyme/Microorganism Class Potential Bio-based Feedstock Key Transformation
Enzymatic DihydroxylationCytochrome P450 MonooxygenasesBio-derived 2,5-dimethylheptaneSelective C-H bond hydroxylation
Whole-cell BiotransformationEngineered E. coli or YeastGlucose, Xylose (from lignocellulose)Modified amino acid or fatty acid synthesis pathways
Chemoenzymatic SynthesisLipases, DehydrogenasesBio-derived aldehydes and ketonesStereoselective reductions and other transformations

Waste Minimization and Process Intensification in Synthesis

Green chemistry principles are central to developing sustainable chemical manufacturing processes, with a focus on waste minimization and efficient use of resources. nih.govunitopchemicals.com For the synthesis of a specialty chemical like this compound, several strategies for waste minimization and process intensification can be applied.

Waste Minimization:

Catalysis: The use of highly selective catalysts, whether they are enzymatic or chemocatalysts, is crucial for minimizing the formation of byproducts. gspchem.com This reduces the need for complex and energy-intensive purification steps and minimizes waste streams.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves avoiding the use of stoichiometric reagents in favor of catalytic alternatives.

Process Intensification:

Process intensification involves the development of innovative equipment and techniques that offer significant improvements in chemical manufacturing, leading to smaller, cleaner, and more energy-efficient processes. sphinxsai.commdpi.com

Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems, such as microreactors, can offer numerous advantages. sphinxsai.com These include better heat and mass transfer, improved safety, easier scale-up, and the potential for integrating reaction and separation steps.

Reactive Separation: Combining the chemical reaction and the separation of products in a single unit operation, such as in reactive distillation or membrane reactors, can overcome equilibrium limitations, improve conversion, and reduce capital and operating costs. mdpi.commdpi.com This is particularly relevant for reactions where a byproduct needs to be removed to drive the reaction to completion.

By integrating these principles of waste minimization and process intensification, the synthesis of this compound can be designed to be more sustainable and environmentally friendly, aligning with the broader goals of green chemistry and engineering. acs.org

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

The development of efficient and stereoselective synthetic routes to 3,6-dimethylheptane-1,5-diol is a primary area for future research. Current synthetic strategies for analogous branched diols often rely on multi-step processes that may have limitations in terms of yield and stereocontrol. Future explorations could focus on several promising avenues:

Biocatalysis : The use of enzymes, such as cytochrome P450 monooxygenases, offers a potential route for the highly selective oxyfunctionalization of alkanes to produce non-vicinal diols. rsc.org Research in this area could lead to the development of a green and efficient one-step synthesis of this compound from a readily available hydrocarbon precursor.

Asymmetric Synthesis : Given the presence of stereocenters in this compound, the development of asymmetric synthetic methods is crucial for accessing enantiomerically pure forms of the molecule. Strategies employing chiral catalysts, such as those derived from proline or chiral diols, could be adapted to achieve high enantiomeric excess. acs.orgnih.gov

Catalytic Hydrogenation : The catalytic hydrogenation of precursor molecules, such as unsaturated diketones or esters, presents another viable synthetic route. Research into novel catalyst systems, including those based on precious metals or more abundant transition metals, could enhance the efficiency and selectivity of this transformation.

A comparative overview of potential future synthetic pathways is presented in Table 1.

Synthetic Pathway Potential Catalyst/Reagent Anticipated Advantages Key Research Challenges
Biocatalytic HydroxylationCytochrome P450 MonooxygenasesHigh regioselectivity and stereoselectivity, environmentally benign conditions.Enzyme stability, substrate scope, and optimization of reaction conditions.
Asymmetric Aldol (B89426) ReactionProline-derived organocatalysts, Chiral oxazaborolidine reagents.High enantiomeric excess, access to specific stereoisomers.Catalyst loading, reaction scale-up, and purification of intermediates.
Catalytic HydrogenationRuthenium or Iridium complexesHigh yields, potential for one-pot reactions.Catalyst cost and sensitivity, optimization of reaction parameters (pressure, temperature).
Oxidative Lactonization of DiolsIridium bifunctional complexesMild reaction conditions, high functional group tolerance.Synthesis of the required diol precursor, catalyst stability and reusability. acs.org

Table 1: Prospective Synthetic Pathways for this compound. This table provides a conceptual comparison of potential future synthetic routes. The data presented is illustrative and based on general principles of organic synthesis.

Development of New Applications in Materials Science

The bifunctional nature of this compound, with its two hydroxyl groups, makes it an attractive monomer for the synthesis of novel polymers. specialchem.com Future research in materials science should focus on incorporating this diol into various polymer backbones to tailor their properties.

Polyesters and Polyurethanes : As a diol, this compound can be a building block for polyesters and polyurethanes. songwon.comgoogle.com The branched structure of this compound is expected to influence the physical properties of the resulting polymers, potentially leading to materials with modified glass transition temperatures, crystallinity, and degradation rates. rsc.orgacs.org

Biodegradable Polymers : The incorporation of branched diols can affect the biodegradability of polyesters. researchgate.net Investigating the enzymatic hydrolysis of polymers derived from this compound could lead to the development of new biodegradable plastics with controlled lifetimes.

Coatings and Adhesives : Diols are frequently used in the formulation of coatings and adhesives. The specific structure of this compound may impart unique properties such as improved flexibility, hydrophobicity, and adhesion to various substrates.

The potential impact of incorporating this compound into polymers is summarized in Table 2.

Polymer Type Potential Property Modification Emerging Application Areas
PolyestersIncreased glass transition temperature, reduced crystallinity, altered biodegradability.Tunable biodegradable plastics, specialty packaging films.
PolyurethanesEnhanced flexibility and durability, improved hydrolytic stability.High-performance elastomers, coatings for demanding environments.
PolycarbonatesIntroduction of amorphous character, potential for improved impact resistance.Engineering thermoplastics, optical materials.

Table 2: Potential Applications of this compound in Polymer Science. This table outlines hypothetical applications based on the known roles of similar branched diols in polymer chemistry.

Advanced Understanding of Structure-Reactivity Relationships

A fundamental understanding of the relationship between the structure of this compound and its chemical reactivity is essential for its effective utilization. Future research should aim to elucidate these relationships through a combination of experimental and computational methods.

Kinetic and Mechanistic Studies : Detailed kinetic studies of reactions involving the hydroxyl groups, such as esterification and etherification, will provide valuable data on the reactivity of this diol compared to linear or other branched diols.

Computational Modeling : Density Functional Theory (DFT) and other computational methods can be employed to model the conformational preferences of this compound and to predict its reactivity in various chemical transformations.

Spectroscopic Analysis : Advanced spectroscopic techniques, such as multidimensional NMR and vibrational spectroscopy, can be used to probe the intramolecular and intermolecular interactions that govern the behavior of this molecule in different environments.

A deeper understanding of these structure-reactivity relationships will enable the rational design of new catalysts and reaction conditions for the synthesis and application of this compound.

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis. researchgate.net For a molecule like this compound, where experimental data is scarce, these computational tools offer a powerful approach to accelerate its development.

Retrosynthetic Analysis : AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound by analyzing vast databases of chemical reactions. acs.orgoptimlpse.co.uk

Reaction Outcome Prediction : Machine learning models can be trained to predict the outcome of reactions involving this compound, including product yields and stereoselectivity, thereby reducing the need for extensive experimental screening. acs.org

Property Prediction : AI algorithms can predict the physical and chemical properties of this compound and polymers derived from it, guiding the design of materials with desired characteristics.

Q & A

Q. What are the common synthetic routes for 3,6-Dimethylheptane-1,5-diol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of diols like this compound often involves catalytic hydrogenation of diketones or diesters, Grignard reactions, or selective oxidation of alkenes. For structurally similar diols (e.g., pent-2-ene-1,5-diol), vinyl cyclopropane or 4-bromotetrahydropyran intermediates have been used . Optimization includes adjusting catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity, and temperature to enhance yield and selectivity. Purification via fractional distillation or column chromatography is critical for isolating the diol from byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm hydroxyl group positions and methyl branching patterns. Compare chemical shifts with databases for similar diols (e.g., 2,4-dimethylpentane-1,5-diol) .
  • HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry to assess purity and detect trace impurities. Use reverse-phase columns with acetonitrile/water gradients .
  • Melting Point and FTIR : Verify physical properties and functional groups (e.g., O-H stretching at 3200–3600 cm1^{-1}) .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : Diols are hygroscopic and prone to oxidation. Store under inert gas (N2_2 or Ar) in amber glass vials at 4°C. Monitor for decomposition via periodic NMR or TLC. Stabilizers like BHT (butylated hydroxytoluene) at 0.01–0.1% w/w can inhibit radical-mediated degradation .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound, and what chiral resolution methods are effective?

  • Methodological Answer : Enantiomers may exhibit divergent interactions with enzymes or receptors. For resolution:
  • Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol mobile phases .
  • Enzymatic Kinetic Resolution : Lipases or esterases can selectively acylate one enantiomer. For example, Candida antarctica lipase B has been used for diol derivatives .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Q. What enzymatic strategies enable the modification of this compound for lactone synthesis?

  • Methodological Answer : Horse liver alcohol dehydrogenase (HLADH) is effective in oxidizing vicinal diols to lactones. For decane-1,5-diol, HLADH produced δ-decalactone with 30–50% enantiomeric excess . Optimize cofactor (NAD+^+) recycling systems (e.g., glucose dehydrogenase) and buffer pH (7.5–8.5) to enhance yield. Monitor reaction progress via GC-MS for lactone formation.

Q. How can molecular docking predict the interaction of this compound with antimicrobial targets?

  • Methodological Answer : Docking studies (e.g., AutoDock Vina) using crystal structures of bacterial enzymes (e.g., S. aureus FabI) can identify binding poses. Pentane-1,5-diol analogs show antimicrobial activity by disrupting membrane integrity via water displacement . Calculate binding affinity (kcal/mol) and validate with MIC assays against MRSA or Gram-negative strains .

Q. What metabolic pathways are implicated in the biodegradation of this compound?

  • Methodological Answer : Diols are often metabolized via β-oxidation or dehydrogenation. For pentane-1,5-diol, rabbit studies showed conversion to glutaric acid, which is further oxidized to CO2_2 . Use 13^{13}C-labeled diols and LC-MS/MS to trace metabolites in in vitro hepatocyte models. Compare with homologous pathways in Pseudomonas spp. .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported enzymatic activity for diol oxidation?

  • Methodological Answer : Variability in HLADH efficiency across studies may arise from enzyme source (recombinant vs. native) or substrate steric hindrance. Replicate assays under standardized conditions (pH 8.0, 25°C) and include positive controls (e.g., decane-1,5-diol). Cross-validate with chiral HPLC to quantify enantioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.